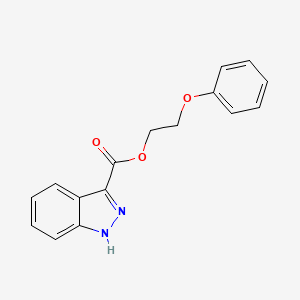

2-phenoxyethyl 1H-indazole-3-carboxylate

説明

Overview of Indazole Derivatives in Contemporary Chemical Research

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense attention from researchers. nih.govnih.gov The indazole core is a versatile scaffold found in a multitude of synthetic compounds with significant pharmacological properties. nih.govaustinpublishinggroup.com This has led to extensive research into their synthesis and functionalization over the past several decades. austinpublishinggroup.com These compounds are noted for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects, making them highly attractive for drug development. nih.govmdpi.comnih.gov The planar nature of the indazole ring allows for extensive derivatization, enabling the creation of large libraries of compounds for screening. nih.gov

The indazole scaffold, a bicyclic aromatic compound composed of a fused benzene (B151609) and pyrazole (B372694) ring, was first synthesized by Emil Fischer in 1883. wikipedia.org Despite their early discovery, indazoles are uncommon in natural products. wikipedia.orgresearchgate.net However, the synthetic versatility and the broad spectrum of biological activities associated with indazole derivatives have made them a focal point of synthetic chemistry. nih.govaustinpublishinggroup.com Historically, the development of new synthetic routes, such as the Davis-Beirut reaction, and advancements in transition metal catalysis have expanded the ability of chemists to create complex and novel indazole-based molecules. wikipedia.orgbloomtechz.com These methods have been crucial for exploring the structure-activity relationships of various indazole derivatives. nih.gov

Within the broader family of indazoles, derivatives of 1H-indazole-3-carboxylic acid are particularly significant as key intermediates and core structures in organic synthesis. bloomtechz.comsemanticscholar.org These compounds serve as versatile building blocks for constructing more complex, biologically active molecules. bloomtechz.com For example, 1H-indazole-3-carboxylate esters and amides are precursors for compounds that have shown potential as serotonin (B10506) 5-HT3 receptor antagonists, antifertility agents, and antiarthritic agents. semanticscholar.org The carboxylate group at the 3-position provides a convenient handle for further chemical modification, allowing for the introduction of various functional groups and side chains. This has been exploited in the development of kinase inhibitors for cancer therapy and novel agrochemicals. nih.govbloomtechz.com The synthesis of these derivatives can be achieved from 2-nitrophenylacetic acid, providing a practical route to these valuable precursors. semanticscholar.org

Classification and Structural Features of 2-phenoxyethyl 1H-indazole-3-carboxylate

| Property | Data |

| IUPAC Name | This compound cymitquimica.com |

| Synonyms | 1H-Indazole-3-carboxylic acid, 2-phenoxyethyl ester; WAY-635319 cymitquimica.com |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

The foundational structure of this compound is the indazole heterocycle, an aromatic bicyclic system formed by the fusion of a benzene ring and a pyrazole ring. wikipedia.orgresearchgate.net Indazole can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole forms being the most common. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net This core structure is amphoteric, meaning it can be protonated to form an indazolium cation or deprotonated to an indazolate anion. nih.govwikipedia.org The electron-rich nature of the indazole ring system is a key contributor to its ability to participate in various chemical interactions and is fundamental to the biological activity of its derivatives. researchgate.net

The compound features a carboxylate ester functional group. This linkage connects the 1H-indazole core at its 3-position to the phenoxyethyl side chain. Esterification is a common synthetic transformation, and in the case of indazole-3-carboxylates, it is often achieved by reacting 1H-indazole-3-carboxylic acid with the corresponding alcohol under acidic conditions or by using coupling agents. semanticscholar.orgchemicalbook.com For instance, methyl 1H-indazole-3-carboxylate can be synthesized by reacting indazole-3-carboxylic acid with methanol (B129727) in the presence of thionyl chloride. chemicalbook.com This ester linkage is a critical component, influencing the molecule's polarity, solubility, and how it interacts with biological targets.

The phenoxyethyl moiety consists of a phenoxy group (a phenyl ring attached via an oxygen atom) connected to an ethyl linker. The phenoxy group is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous drugs. mdpi.comnih.gov Its presence can be crucial for biological activity, often contributing to target binding and selectivity through π–π stacking interactions. mdpi.com The ethyl linker provides flexibility and appropriate spacing, allowing the phenoxy group to orient itself within a binding pocket. The entire phenoxyethyl group significantly influences the lipophilicity and conformational properties of the parent molecule. The study of related structures, like 2-phenoxyethyl isobutyrate, highlights the importance of this moiety in the context of fragrance and chemical research. nih.gov

Academic Relevance of the this compound Scaffold in Chemical Biology Research

The academic relevance of the this compound scaffold in chemical biology research stems primarily from the established importance of the broader indazole-3-carboxylate and indazole-3-carboxamide families as versatile templates for the design of chemical probes and potential therapeutic agents. rsc.orgnih.gov While direct and extensive research on the specific 2-phenoxyethyl ester is not widely documented in publicly available literature, its structural components suggest its utility as a scaffold for exploring various biological targets. The synonym WAY-635319 for this compound indicates it has been part of a chemical screening library, further underscoring its potential relevance in research. cymitquimica.com

The core indazole ring is a key pharmacophore in numerous kinase inhibitors, which are crucial tools in chemical biology for dissecting signaling pathways and as potential cancer therapeutics. researchgate.net The indazole structure can effectively mimic the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. researchgate.net Research into indazole derivatives has led to the development of selective inhibitors for various kinases, including pan-Pim kinases and Aurora kinases. nih.govresearchgate.net

Furthermore, the indazole scaffold has been a focal point in the development of modulators for other important protein classes. For instance, scaffold hopping from indole-based compounds to indazoles has yielded dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are critical targets in cancer research. rsc.org This highlights the adaptability of the indazole core in creating molecules that can interrogate complex protein-protein interactions.

The 3-carboxamide and 3-carboxylate functionalities on the indazole ring are particularly significant for establishing key interactions with biological targets and for providing a vector for further chemical modification. nih.gov Structure-activity relationship (SAR) studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker is critical for their activity as blockers of the calcium-release activated calcium (CRAC) channel, an important target in immunology. nih.gov This underscores the importance of the substitution pattern at the 3-position for achieving target selectivity and potency.

The 2-phenoxyethyl ester group of this compound introduces several features that can be of interest in chemical biology research. The phenoxy group can engage in π-stacking and hydrophobic interactions within a protein binding pocket, while the ethyl linker provides conformational flexibility. The ester itself can act as a hydrogen bond acceptor and can be designed as a prodrug, which would be hydrolyzed in vivo to the corresponding carboxylic acid. This carboxylic acid could then form crucial salt bridges or hydrogen bonds with the target protein. A notable example of this principle is seen in the development of 1-halobenzyl-1H-indazole-3-carboxylic acids as antispermatogenic agents, where the carboxylic acid is a key feature for activity. nih.gov

In the context of synthetic cannabinoids, various indazole-3-carboxamide derivatives have been identified, where the nature of the ester or amide substituent at the 3-position dramatically influences the compound's activity at cannabinoid receptors. nih.govbiosynth.comnih.gov While this compound itself is not classified as a synthetic cannabinoid, the extensive research in this area demonstrates the chemical tractability of the indazole-3-carboxylate scaffold for creating diverse libraries of compounds to probe biological systems.

The table below summarizes the academic relevance of the broader indazole scaffold, providing context for the potential applications of this compound in chemical biology research.

| Research Area | Biological Target(s) | Relevance of the Indazole Scaffold |

| Oncology | Kinases (e.g., Pim, Aurora), Anti-apoptotic proteins (MCL-1, BCL-2) | The indazole core serves as a versatile template for designing potent and selective inhibitors, crucial for probing cancer signaling pathways. nih.govrsc.orgresearchgate.net |

| Inflammation | Cyclooxygenase-2 (COX-2), Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) | Indazole derivatives have been developed as anti-inflammatory agents by targeting key enzymes in the prostaglandin synthesis pathway. mdpi.comnih.gov |

| Immunology | Calcium-release activated calcium (CRAC) channels | The indazole-3-carboxamide scaffold is a key structural motif for developing modulators of ion channels involved in immune cell function. nih.gov |

| Neuroscience/Receptor Biology | Cannabinoid receptors (CB1, CB2) | The indazole-3-carboxamide core is a common feature in synthetic cannabinoids, used to study the endocannabinoid system. nih.govbiosynth.comnih.gov |

| Reproductive Biology | Not specified | 1-Halobenzyl-1H-indazole-3-carboxylic acids have been identified as potent antispermatogenic agents. nih.gov |

Structure

3D Structure

特性

CAS番号 |

763098-07-3 |

|---|---|

分子式 |

C16H14N2O3 |

分子量 |

282.29 g/mol |

IUPAC名 |

2-phenoxyethyl 1H-indazole-3-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c19-16(15-13-8-4-5-9-14(13)17-18-15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

InChIキー |

PJGUEFCQUFQFMV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCCOC(=O)C2=NNC3=CC=CC=C32 |

溶解性 |

6.6 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Phenoxyethyl 1h Indazole 3 Carboxylate Scaffolds

Impact of Indazole Ring Substitution on Biological Activity

Substitutions on the indazole ring of 1H-indazole-3-carboxylate derivatives play a pivotal role in modulating their biological activity. Research on analogous series of indazole-3-carboxylates and related indazole derivatives has demonstrated that the nature and position of substituents on the benzene (B151609) portion of the indazole core can significantly influence potency and selectivity towards various biological targets.

For instance, in a series of N1-substituted 1H-indazole-3-ethyl carboxylates, the introduction of halogen or methyl groups at the 5-position was explored. nih.gov These substitutions were found to impact the anti-arthritic effects of the compounds in rat models. nih.gov Specifically, the presence of a methyl group at the 5-position, in combination with a p-chlorobenzoyl group at the N1 position, yielded a compound with notable antiarthritic activity at doses significantly lower than its toxic ones. nih.gov This highlights the importance of small, lipophilic substituents on the indazole ring for enhancing biological efficacy in certain contexts.

The following table summarizes the impact of indazole ring substitutions on the activity of analogous indazole-3-carboxylate derivatives.

| Compound Series | Substitution Position | Substituent | Observed Impact on Biological Activity |

| N1-Acyl-1H-indazole-3-ethyl carboxylates | 5 | Methyl | Enhanced anti-arthritic effects in combination with N1-p-chlorobenzoyl. nih.gov |

| N1-Acyl-1H-indazole-3-ethyl carboxylates | 5 | Halogen | Modulated anti-arthritic activity. nih.gov |

| N1-Acyl-1H-indazole-3-ethyl carboxylates | 5, 6 | Methyl | Investigated for impact on anti-arthritic properties. nih.gov |

Role of the Ester Linkage and its Regiochemistry in Molecular Recognition

The ester linkage at the 3-position of the indazole ring is a critical determinant of molecular recognition and biological activity. Its regiochemistry, in particular, has been shown to be a decisive factor in the potency of related indazole-3-carboxamides. In a study on indazole-3-carboxamides as CRAC channel blockers, a striking difference in activity was observed between isomeric amides. nih.govnih.gov

Derivatives with a '-CO-NH-Ar' linkage (reverse amide) were found to be potent inhibitors, with the most active compounds exhibiting sub-micromolar IC50 values. nih.gov In stark contrast, the corresponding isomers with a '-NH-CO-Ar' linkage were largely inactive. nih.gov This suggests that the orientation of the carbonyl and NH groups within the linker is crucial for establishing key interactions within the receptor's binding site. The carbonyl oxygen likely acts as a hydrogen bond acceptor, and its precise positioning is essential for productive binding.

By analogy, for 2-phenoxyethyl 1H-indazole-3-carboxylate, the ester group's carbonyl oxygen is expected to play a similar role as a hydrogen bond acceptor. The regiochemistry of the ester (C-O-C=O vs. C-C(=O)-O) would dictate the spatial orientation of this key interaction point, thereby profoundly influencing molecular recognition by the target protein. The synthesis of N-1 and N-2 substituted indazoles with ester-containing side chains has been described, with the N-1 isomer generally being the predominant product in alkaline conditions. nih.govnih.gov This regioselectivity in synthesis is a critical consideration for developing active compounds.

| Compound Series | Linker Type | Regiochemistry | Biological Activity (CRAC Channel Blockade) |

| Indazole-3-carboxamides | Amide | -CO-NH-Ar | Potent inhibition (sub-µM IC50 for best compounds). nih.gov |

| Indazole-3-carboxamides | Amide | -NH-CO-Ar | Weakly active or inactive. nih.gov |

| 1H-Indazole-3-carboxylates | Ester | -COO- | N-1 and N-2 isomers can be formed, with N-1 predominating under certain conditions. nih.govnih.gov |

Influence of the Phenoxyethyl Chain on Receptor Binding Affinity and Functional Potency

The phenoxyethyl chain attached to the indazole scaffold is a significant contributor to receptor binding affinity and functional potency. This is often achieved through interactions with hydrophobic pockets within the binding site of the target protein. In a study of indazole ethers as glucocorticoid receptor (GR) modulators, the ether-linked side chain was found to be well-tolerated with a broad range of substituents, allowing for the fine-tuning of physicochemical properties. nih.gov

The length and flexibility of the ethyl linker in the 2-phenoxyethyl chain allow the terminal phenyl group to orient itself optimally within a hydrophobic region of the binding site. The nature of the substitution on this terminal phenyl ring can further modulate binding affinity. For instance, in a series of dual butyrylcholinesterase (BChE) and p38α MAPK inhibitors based on an indazole scaffold, the replacement of a 2,4-difluorophenoxy group with other aromatic moieties was explored to evaluate its effect on binding to the acyl-binding pocket of hBChE. acs.org

Elucidation of Key Pharmacophores and Ligand Efficiency Metrics for Target Interactions

Pharmacophore modeling of indazole derivatives has revealed key features essential for their interaction with biological targets. A typical pharmacophore model for indazole-based inhibitors includes a hydrogen bond acceptor, an aromatic ring, and often an additional hydrophobic feature. semanticscholar.org

For this compound and its analogs, the key pharmacophoric features can be mapped onto its structure:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group at the 3-position is a prime candidate for forming a crucial hydrogen bond with a donor group in the receptor's active site. nih.govnih.gov The ether oxygen of the phenoxyethyl chain could also contribute as a hydrogen bond acceptor. nih.gov

Aromatic/Hydrophobic Regions: The indazole ring itself provides a significant aromatic surface for π-π stacking or hydrophobic interactions. researchgate.net The terminal phenyl ring of the phenoxyethyl group serves as an additional hydrophobic feature that can occupy a corresponding pocket in the receptor. acs.org

Ligand efficiency (LE) is a critical metric in drug discovery that relates the potency of a compound to its size (heavy atom count). For a series of 1H-indazole-based derivatives targeting Fibroblast growth factor receptors (FGFRs), excellent ligand efficiencies in the range of 0.30–0.48 were achieved, indicating a high degree of optimization of the binding interactions relative to the molecular size. nih.gov The analysis of LE for this compound and its analogs would be crucial in guiding lead optimization efforts to enhance potency while maintaining drug-like properties.

A hypothetical pharmacophore model for this compound is presented below:

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Hydrogen bond with receptor backbone or side chain. |

| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen bond with receptor. |

| Aromatic/Hydrophobic | Indazole Ring | π-π stacking, hydrophobic interactions. |

| Hydrophobic | Phenoxyethyl Chain | Hydrophobic interactions within a binding pocket. |

Comparative SAR Studies with Other Indazole Derivatives

Comparative SAR studies of this compound with other indazole derivatives reveal common and distinct structural requirements for activity against various targets.

Comparison with Indazole-3-carboxamides: As discussed in section 4.2, the regiochemistry of the linker at the 3-position is paramount. While the ester in this compound and the "reverse" amide in active indazole-3-carboxamides share a C-terminal carbonyl, the replacement of the ester oxygen with a substituted nitrogen in the amide series allows for further exploration of the chemical space and can significantly impact potency and selectivity. nih.govnih.gov For instance, in a series of 1H-indazole-3-carboxamide PAK1 inhibitors, the substitution on the amide nitrogen with a hydrophobic ring was found to be critical for inhibitory activity. nih.gov

Comparison with N1- versus N2-substituted Indazoles: The position of the substituent on the indazole nitrogen (N1 vs. N2) is a well-established determinant of biological activity. nih.govnih.gov Generally, N1-substituted indazoles are thermodynamically more stable. nih.gov In the context of antispermatogenic agents, 1-halobenzyl-1H-indazole-3-carboxylic acids were found to be potent, highlighting the importance of the N1-benzyl substituent for this particular activity. nih.gov The 2-phenoxyethyl group in the title compound is at the N1 position, and a comparative analysis with the corresponding N2 isomer would be crucial to fully understand the SAR.

Comparison with Indazoles with Different C3-substituents: The nature of the group at the C3-position is highly variable across different classes of active indazole derivatives. For example, some potent glucagon (B607659) receptor antagonists feature a methyl group or no substitution at the C3-position. researchgate.net In contrast, for estrogen receptor β-selective ligands, polar and polarizable substituents like halogens, nitrile, or CF3 at the C3-position of a 2H-indazole core were found to be beneficial. acs.org This demonstrates that the optimal C3-substituent is highly target-dependent.

The following table provides a comparative overview of SAR trends across different indazole series.

| Indazole Series | Key SAR Finding | Reference |

| Indazole-3-carboxamides | Regiochemistry of the amide linker is critical for activity. | nih.govnih.gov |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | N1-benzyl substitution is important for antispermatogenic activity. | nih.gov |

| Indazole-based Glucagon Receptor Antagonists | C3-unsubstituted or C3-methyl derivatives can be highly potent. | researchgate.net |

| 2H-Indazole-based Estrogen Receptor β Ligands | Polar/polarizable groups at C3 enhance selectivity. | acs.org |

Metabolic and Pharmacokinetic Profiles of 2 Phenoxyethyl 1h Indazole 3 Carboxylate and Analogues in Vitro and Non Human Models

Phase I Metabolic Pathways

Phase I metabolism involves the chemical modification of a compound through reactions like oxidation, reduction, and hydrolysis, primarily to make it more polar. longdom.org For indazole-based synthetic cannabinoids, these reactions are extensive and varied.

Hydroxylation Patterns and Site-Specific Transformations

Hydroxylation, the addition of a hydroxyl (-OH) group, is a predominant Phase I metabolic reaction for indazole-3-carboxylate and carboxamide analogues, catalyzed mainly by Cytochrome P450 (CYP) enzymes. nih.govupol.cz Research on various analogues has shown that hydroxylation can occur at multiple positions on the molecule.

In studies of the synthetic cannabinoid MDMB-CHMINACA, which has an indazole core, hydroxylations were found to occur primarily on the cyclohexylmethyl (CHM) moiety attached to the indazole nitrogen. nih.gov For other analogues like MDMB-4en-PINACA, hydroxylation has been observed on the pentenyl side chain, the tert-butyl group, and the benzene (B151609) ring of the indazole core. nih.gov In contrast, the analogue ADB-BUTINACA did not show hydroxylation on the benzene ring. nih.gov The specific site of hydroxylation is dependent on the compound's unique structure, particularly the nature of the N-alkyl substituent.

Table 1: Common Hydroxylation Sites in Analogues of 2-phenoxyethyl 1H-indazole-3-carboxylate Data derived from in vitro studies of various indazole-3-carboxamide synthetic cannabinoids.

| Compound Analogue | Primary Site(s) of Hydroxylation |

|---|---|

| MDMB-CHMINACA | Cyclohexylmethyl (CHM) moiety nih.gov |

| MDMB-4en-PINACA | Pentenyl side chain, tert-butyl group, indazole ring nih.gov |

Ester Hydrolysis Mechanisms and Resulting Metabolites

The ester linkage in this compound and similar structures is a primary target for metabolism. Ester hydrolysis is the cleavage of this bond by the addition of a water molecule, a reaction catalyzed in the body by enzymes called carboxylesterases, with CES-1 being a principal one in the liver. longdom.orgnih.gov This reaction is technically a hydrolysis, splitting the ester into its constituent carboxylic acid and alcohol. chemguide.co.uklibretexts.org

This biotransformation is highly significant, as it often produces one of the most abundant metabolites detected in both in vitro and in vivo models. nih.govnih.gov The hydrolysis of this compound would yield two main metabolites: 1H-indazole-3-carboxylic acid and 2-phenoxyethanol. The resulting carboxylic acid is often a key substrate for subsequent Phase II conjugation reactions. nih.govnih.gov

Table 2: Products of Ester Hydrolysis of this compound

| Parent Compound | Resulting Metabolite 1 (Carboxylic Acid) | Resulting Metabolite 2 (Alcohol) |

|---|

Oxidative Defluorination and Dehydrogenation Processes

For analogues that contain fluorine atoms, such as 5F-MDMB-PINACA, oxidative defluorination is a major metabolic pathway. nih.govresearchgate.netnih.gov This process involves the replacement of a fluorine atom with a hydroxyl group, which can then be further oxidized. In some cases, this pathway can lead to the formation of a major carboxylic acid metabolite. researchgate.net Interestingly, the oxidative defluorination of 5F-MDMB-PINACA has been shown to occur in human liver microsomes even without the presence of the typical co-factor NADPH, suggesting that enzymes other than CYPs may be involved. nih.gov

Dehydrogenation is another common metabolic process, often occurring after an initial hydroxylation reaction. nih.govnih.gov This process removes hydrogen from the molecule, typically converting a hydroxylated metabolite (a secondary alcohol) into a more stable ketone metabolite. nih.govnih.gov

N-Dealkylation and Formation of Ketone/Carboxylate Metabolites

N-dealkylation involves the removal of the alkyl group attached to the nitrogen atom of the indazole ring. nih.govresearchgate.net This reaction is catalyzed by CYP450 enzymes, which first hydroxylate the carbon atom adjacent to the nitrogen, creating an unstable intermediate that spontaneously breaks down to yield the dealkylated metabolite and an aldehyde. nih.gov

Further oxidation of hydroxylated metabolites leads to the formation of ketones and carboxylates. nih.gov As mentioned, ketone metabolites are typically formed from the dehydrogenation of secondary alcohol groups. nih.govnih.gov Carboxylate metabolites can be formed through successive oxidation of a terminal methyl group on an alkyl chain. nih.gov These oxidative transformations result in a diverse range of metabolites that can serve as biomarkers for detecting the use of the parent compound. nih.gov

Phase II Metabolic Pathways

Following Phase I reactions, the modified metabolites often undergo Phase II metabolism, also known as conjugation. upol.cz In this phase, an endogenous molecule is attached to the metabolite, a process which significantly increases its water solubility and facilitates its elimination from the body via urine or bile. longdom.orgupol.cz

Glucuronidation and Other Conjugation Reactions

Glucuronidation is one of the most important and common Phase II conjugation reactions for synthetic cannabinoids and their metabolites. nih.govupol.cz This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). upol.cznih.govnih.gov The process involves the transfer of glucuronic acid from a cofactor to the metabolite. nih.gov

Functional groups like hydroxyls and carboxyls, which are introduced or exposed during Phase I, are prime targets for glucuronidation. nih.govnih.gov The carboxylic acid metabolite formed from ester hydrolysis is an especially important substrate for this pathway. nih.govnih.gov Studies on analogues have identified specific UGT isoforms involved in this process. For example, the glucuronidation of the primary carboxylic acid metabolite of an indole-3-carboxylate (B1236618) analogue was shown to be catalyzed by multiple UGTs, with the extra-hepatic isoform UGT1A10 showing the highest activity, followed by hepatic enzymes like UGT2B7 and UGT2B17. nih.govnih.gov The resulting glucuronide conjugates are highly polar and readily excreted, making them crucial target analytes in urine testing for synthetic cannabinoid consumption. nih.gov

Table 3: Common Metabolites and Conjugating Enzymes in Analogues

| Metabolite Type | Functional Group for Conjugation | Key Enzyme Family | Specific Enzyme Examples (from analogues) |

|---|---|---|---|

| Hydroxylated Metabolite | Hydroxyl (-OH) | UDP-glucuronosyltransferases (UGTs) | UGTs nih.gov |

In Vitro Metabolic Stability Assessments (e.g., Liver Microsome Incubation Models)

The in vitro metabolic stability of this compound and its analogues is a critical determinant of their potential in vivo half-life and clearance. Studies utilizing liver microsomes, primarily from human sources (pHLM), serve as a standard model to investigate Phase I metabolic pathways. Research into structurally related indazole-3-carboxamide derivatives, particularly synthetic cannabinoid receptor agonists (SCRAs), provides significant insights into the expected metabolic fate of this class of compounds.

The primary metabolic transformations observed for indazole-3-carboxamide analogues during incubation with human liver microsomes include hydroxylation, ester hydrolysis, and subsequent glucuronidation. nih.govnih.govojp.gov For many of these compounds, ester hydrolysis is a major metabolic route, often leading to the formation of a carboxylic acid metabolite. mdpi.com This hydrolysis can occur even without the presence of NADPH, suggesting a primary role for carboxylesterases, such as CES-1, in their hepatic metabolism. mdpi.com

Hydroxylation is another predominant pathway, frequently occurring on various parts of the molecule, including alkyl and fluorobenzyl moieties, as well as the indazole core itself. nih.govresearchgate.net For instance, in the case of MDMB-CHMINACA, hydroxylation was mainly observed on the cyclohexylmethyl portion of the molecule. nih.gov Following these initial transformations, further metabolic steps such as dehydrogenation, ketone formation, and N-dealkylation can occur. nih.govresearchgate.net

Comparative studies have shown that indazole-containing compounds (INACAs) are generally more metabolically reactive, exhibiting faster in vitro clearance in both pooled human liver microsomes and hepatocytes compared to their indole-based counterparts (ICAs). mdpi.com The metabolic stability can be significantly influenced by the specific substitutions on the indazole core and the carboxamide side chain. For example, the microsomal half-life of ADB-FUBINACA was determined to be 39.7 minutes, with a predicted hepatic clearance of 9.0 mL/min/kg, classifying it as an intermediate-clearance drug. researchgate.net

The major metabolites identified for various indazole-3-carboxamide analogues in human liver microsome models are summarized below.

| Compound Analogue | Major Metabolic Pathways Observed in Liver Microsomes | Key Metabolites |

| MDMB-CHMINACA | Hydroxylation, Ester Hydrolysis | Monohydroxylated metabolites on the cyclohexylmethyl moiety, ester hydrolysis products. nih.gov |

| ADB-FUBINACA | Alkyl and indazole hydroxylation, Amide hydrolysis, Dehydrogenation | Hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites. researchgate.net |

| 5F-MDMB-PINACA | Ester hydrolysis, Oxidative defluorination | Ester hydrolysis product, ester hydrolysis with oxidative defluorination to a pentanoic acid. researchgate.net |

| MDMB-4en-PINACA | Hydroxylation, Amide hydrolysis | Hydroxylated metabolites on the pentenyl and tert-butyl side chains. nih.gov |

| ADB-BUTINACA | Amide hydrolysis, N-dealkylation, Glucuronidation | Amide hydrolysis product, N-dealkylated metabolites. nih.gov |

These findings collectively suggest that this compound would likely undergo significant Phase I metabolism, primarily driven by ester hydrolysis of the phenoxyethyl ester and hydroxylation on the indazole ring or phenoxy group.

Investigational Pharmacokinetic Parameters in Non-Human Biological Systems

While comprehensive pharmacokinetic data for this compound in non-human models is not extensively documented in publicly available literature, preliminary studies on related indazole derivatives in rats have been conducted. These investigations have primarily focused on acute toxicity and pharmacological activity rather than detailed pharmacokinetic profiling. nih.gov

For instance, a study involving various N1-substituted 1H-indazole-3-ethyl carboxylates tested in rats explored anti-arthritic effects and acute toxicity. nih.gov While this provides evidence of in vivo administration and systemic effects, specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) were not reported. nih.gov

The development of other indazole-3-carboxamide derivatives as potential therapeutic agents, such as PAK1 inhibitors, has involved studies in cellular models to assess anti-migratory and anti-invasive properties. nih.gov While these are not direct pharmacokinetic assessments, they are a prerequisite for advancing to in vivo animal models where such parameters would be determined. The focus of these studies often remains on efficacy and target engagement. nih.gov

Research on dual butyrylcholinesterase and p38α MAPK inhibitors, which include N1-alkylated indazoles, has shown that these compounds can improve cognition in mouse models of cognitive dysfunction. acs.org This demonstrates that compounds of this class can be systemically available and exert pharmacological effects in vivo, though detailed pharmacokinetic data from these specific studies remains limited. acs.org The high degree of protein binding observed for many SCRAs, often exceeding 88%, is another critical pharmacokinetic parameter that influences the distribution and availability of these compounds in vivo. mdpi.com

The general expectation, based on the metabolic data from in vitro systems, is that indazole-3-carboxylate derivatives would likely be subject to rapid metabolism and clearance in vivo, a characteristic that has been noted for many synthetic cannabinoids containing this core structure. mdpi.comresearchgate.net

| Compound Class | Non-Human Model | Focus of Investigation | Reported Findings |

| N1-substituted 1H-indazole-3-ethyl carboxylates | Rat | Acute toxicity, Anti-arthritic effects | Some derivatives showed anti-arthritic effects at doses lower than toxic ones; no specific PK parameters reported. nih.gov |

| Indazole-3-carboxamide SCRAs | General | In vivo effects | High protein binding is a common feature. mdpi.com |

| N1-alkylated indazoles (BChE/p38α inhibitors) | Mouse | Cognitive improvement in disease models | Compounds demonstrated in vivo efficacy, suggesting systemic availability. acs.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of indazole-based compounds, offering high accuracy and sensitivity. nih.govnih.govamazonaws.com It is instrumental in both the initial identification of the parent compound and the subsequent profiling of its metabolites in biological studies. nih.govresearchgate.netresearchgate.netnih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). This precision allows for the confident determination of the compound's elemental composition. For 2-phenoxyethyl 1H-indazole-3-carboxylate, the theoretical exact mass can be calculated and compared against the experimental value, with minimal difference (typically <5 ppm) confirming the molecular formula. d-nb.inforesearchgate.net The analysis is often performed using techniques like electrospray ionization (ESI) coupled with an Orbitrap mass analyzer. amazonaws.comnih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Theoretical Exact Mass [M] | 296.1161 Da |

| Predicted [M+H]⁺ Ion | 297.1234 Da |

| Predicted [M+Na]⁺ Ion | 319.1053 Da |

This table is generated based on the elemental composition of the target compound and common adducts observed in HRMS analysis of similar molecules. amazonaws.com

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the precursor ion, providing critical data for structural elucidation. researchgate.net The fragmentation pattern of this compound is predicted to show characteristic losses. A primary fragmentation pathway for indazole-3-carboxylate esters involves the cleavage of the amide or ester bond. amazonaws.comnih.gov For this compound, the key fragment would likely be the indazole acylium cation at m/z 145.0398, resulting from the cleavage of the ester linkage. nih.gov Further fragmentation of the N-alkyl side chain can also be observed, helping to confirm the structure of the phenoxyethyl group. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are indispensable for separating the target compound from reaction byproducts, starting materials, and potential isomers, as well as for performing quantitative analysis. nih.govresearchgate.net

HPLC and UPLC are the predominant techniques for assessing the purity of synthesized this compound. sigmaaldrich.com These methods offer high resolution and are suitable for non-volatile and thermally sensitive compounds. researchgate.net Analysis is typically performed in reverse-phase mode, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid. d-nb.inforesearchgate.net UPLC provides faster analysis times and improved resolution compared to conventional HPLC. researchgate.netresearchgate.net The purity is determined by integrating the peak area of the compound in the chromatogram. sigmaaldrich.com

GC-MS is another powerful technique used for the analysis of indazole derivatives, provided they are sufficiently volatile and thermally stable. nih.govresearchgate.net The compound is separated on a capillary column and subsequently ionized and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. nih.govd-nb.info While many indazole-3-carboxamides are analyzed using this method, the applicability to this compound would depend on its thermal stability in the heated GC inlet. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound. nih.govnih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govbeilstein-journals.org Two-dimensional NMR experiments (like COSY and HMBC) are used to establish connectivity between different parts of the molecule. researchgate.netmdpi.com

For N-1 substituted indazoles, the chemical shifts of the aromatic protons on the indazole ring (H-4, H-5, H-6, and H-7) are distinct and can be used for unambiguous structural assignment. nih.gov The protons of the 2-phenoxyethyl group would exhibit characteristic signals: two triplets for the -NCH₂-CH₂O- moiety. The aromatic protons of the terminal phenoxy group would appear in the aromatic region of the spectrum. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indazole H-7 | ~8.40 | d |

| Indazole H-4 | ~8.20 | d |

| Indazole H-5/H-6 | ~7.30 - 7.50 | m |

| Phenoxy Ar-H | ~6.90 - 7.30 | m |

| N-CH₂ | ~4.90 | t |

| O-CH₂ | ~4.50 | t |

This table presents predicted values based on published data for structurally similar N-1 substituted 1H-indazole-3-carboxylate esters. nih.govbeilstein-journals.org

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and coupling interactions of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the indazole ring, the phenoxy group, and the ethyl ester linkage. Key diagnostic signals would include those for the aromatic protons on both the indazole and phenyl rings, which typically appear in the downfield region (δ 6.5-8.5 ppm). The methylene (B1212753) protons of the 2-phenoxyethyl group would present as characteristic triplets in the midfield region, with their chemical shifts influenced by the adjacent oxygen atoms. The NH proton of the indazole ring would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

While specific experimental data for this compound is not detailed in the provided search results, the analysis of related indazole structures allows for the prediction of general spectral features.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic carbons of the indazole and phenoxy moieties would generate a cluster of signals in the δ 110-160 ppm region. The aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum. This technique is particularly valuable for confirming the presence of all carbon atoms and for assigning the substitution pattern on the aromatic rings.

Based on general knowledge of similar structures, a table of expected chemical shift ranges can be proposed.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C (Indazole, Phenyl) | 110 - 160 |

| Aliphatic C-O | 60 - 70 |

| Aliphatic C-C | Not Applicable |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish unambiguous assignments of all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to trace the connectivity between adjacent protons on the indazole and phenyl rings, as well as the coupling between the two methylene groups of the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group would show a correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For instance, it would show correlations between the methylene protons of the ethyl group and the carbonyl carbon, as well as with carbons of the phenoxy group, confirming the ester linkage. It would also establish the connection between the indazole ring and the ester functionality.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy is used to identify the vibrational modes of functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-O stretching of the ester and ether linkages would appear in the fingerprint region between 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the indazole and phenyl rings in this compound would give rise to characteristic absorption bands in the UV region. Typically, indazole derivatives exhibit absorption maxima related to π-π* transitions. The specific wavelengths of these absorptions can be influenced by the substitution pattern and the solvent used. For a related compound, MDMB-4en-PINACA, which also contains an indazole core, UV-Vis maxima were observed at 209 nm and 301 nm.

| Spectroscopic Technique | Expected Key Features | Interpretation |

| Infrared (IR) | ~3300 cm⁻¹ (broad)~1715 cm⁻¹ (strong)~1250 cm⁻¹ (strong) | N-H stretch (indazole)C=O stretch (ester)C-O stretch (ether/ester) |

| UV-Visible | λmax ~210 nmλmax ~300 nm | π-π* transitions of the aromatic systems |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional molecular structure of a crystalline solid is Single-Crystal X-ray Diffraction . This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would reveal:

The planarity of the indazole ring system.

The precise geometry and conformation of the 2-phenoxyethyl ester side chain.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indazole N-H group and the ester carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings.

Although specific crystallographic data for this compound were not found in the search results, this method remains the gold standard for absolute structure confirmation of crystalline compounds.

Emerging Research Areas and Future Directions for 2 Phenoxyethyl 1h Indazole 3 Carboxylate Research

Development of Novel Indazole-Based Chemical Probes for Biological Systems

The development of chemical probes is a critical area of research that enables the detailed study of biological systems. These molecular tools are designed to interact with specific proteins or pathways, helping researchers to elucidate their functions. The indazole scaffold is an excellent starting point for the design of such probes due to its proven ability to interact with a variety of biological targets. researchgate.net

Researchers are actively developing novel indazole derivatives to serve as potent and selective inhibitors for specific enzymes, which can then be used as chemical probes. For instance, new indazole derivatives have been developed as inhibitors of bacterial peptidoglycan synthesis, a crucial process for bacterial survival. researchgate.netnih.gov Specifically, derivatives have shown promise against glutamate (B1630785) racemase, an important enzyme in both replicating and non-replicating bacteria like Mycobacterium tuberculosis. researchgate.netnih.gov By using techniques like thermal shift assays, scientists can identify lead indazole compounds from extensive libraries and then chemically modify them to enhance their potency and selectivity. nih.gov These optimized molecules not only have therapeutic potential but also serve as valuable probes to study the intricacies of bacterial cell wall synthesis and identify mechanisms of drug resistance. researchgate.netnih.gov The continued development of such indazole-based probes will be instrumental in dissecting complex biological processes and identifying novel drug targets. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action for the Compound

A significant frontier in indazole research is the identification of new biological targets and the elucidation of the mechanisms through which these compounds exert their effects. While the indazole core is known to interact with a range of targets, ongoing studies are revealing novel applications.

Recent research has successfully identified new indazole-based derivatives that act as potent inhibitors for several key therapeutic targets:

Histone Deacetylases (HDACs): Novel indazole derivatives have been identified as powerful HDAC inhibitors, with some compounds showing activity in the nanomolar range against HDAC1, HDAC2, and HDAC8. nih.gov These compounds have demonstrated anti-proliferative effects in cancer cell lines, such as HCT-116 and HeLa, by increasing the acetylation of proteins like α-tubulin and histone H3, leading to cell cycle arrest and apoptosis. nih.gov

p21-activated kinase 1 (PAK1): The 1H-indazole-3-carboxamide scaffold, directly related to 2-phenoxyethyl 1H-indazole-3-carboxylate, has been used to develop potent and highly selective inhibitors of PAK1, a kinase implicated in tumor progression. nih.gov One such derivative exhibited excellent enzyme inhibition with an IC50 of 9.8 nM and significantly suppressed the migration and invasion of breast cancer cells. nih.gov

Prostanoid EP4 Receptor: In the search for new cancer immunotherapy agents, 2H-indazole-3-carboxamide derivatives have been discovered as potent antagonists of the prostanoid EP4 receptor. acs.org One lead compound demonstrated single-nanomolar antagonistic activity and was found to inhibit the up-regulation of immunosuppression-related genes in macrophages. acs.org

Mitogen-activated protein kinase 1 (MAPK1): Indazole-based sulfonamides have been synthesized and, through molecular docking studies, show a strong affinity for MAPK1, indicating their potential as cancer treatments. mdpi.com

These discoveries highlight the broad therapeutic potential of the indazole scaffold. Future research will likely focus on expanding the scope of screening to an even wider array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. Understanding the precise molecular interactions through techniques like X-ray crystallography and molecular dynamics simulations will be crucial for optimizing the potency and selectivity of these compounds. nih.govacs.org

Advancements in Asymmetric Synthesis of Chiral Indazole Derivatives

Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. nih.gov Therefore, the ability to synthesize a single, specific enantiomer of a chiral compound, known as asymmetric synthesis, is of paramount importance in drug development. nih.govchiralpedia.com

Significant progress is being made in the asymmetric synthesis of chiral molecules, including heterocyclic compounds. chiralpedia.comrsc.org For indazole derivatives, developing efficient and stereoselective synthetic routes remains a key challenge and an active area of research. researchgate.net Traditional methods often produce a mixture of enantiomers that are difficult and costly to separate.

Recent advancements focus on the use of chiral catalysts, particularly those based on earth-abundant metals, to guide reactions towards the formation of a single desired enantiomer. rsc.org This approach is not only more efficient but also more sustainable than methods relying on precious metals. rsc.org Innovations in catalyst design and a deeper understanding of reaction mechanisms are expanding the toolkit available to chemists for creating complex chiral indazole derivatives. chiralpedia.com These advanced synthetic methods will be critical for producing enantiomerically pure versions of chiral indazole-based drug candidates, allowing for a more precise evaluation of their pharmacological profiles.

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by dramatically accelerating the process of identifying and optimizing new drug candidates. nih.govnih.gov These computational tools are increasingly being applied to the discovery of novel indazole derivatives.

Cheminformatics applies computer technologies to analyze chemical data, enabling researchers to perform tasks such as:

Virtual Screening: Large digital libraries of compounds can be rapidly screened against a biological target's computer model to identify potential hits before any laboratory work is done. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are built to correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new, unsynthesized molecules. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

AI and machine learning can analyze vast datasets to identify complex patterns and generate novel molecular structures with desired properties. nih.gov This integration of AI moves experiments from the lab to a virtual environment where billions of molecules can be assessed quickly, providing unbiased hypotheses for lead generation and optimization. nih.gov For indazole derivatives, these technologies can be used to design new compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles, significantly reducing the time and cost associated with traditional drug discovery. youtube.com

Addressing Research Gaps in the Academic Understanding of the Compound's Comprehensive Biological Profile

Despite the significant progress in understanding the potential of indazole derivatives, several research gaps remain in the comprehensive biological profile of specific compounds like this compound. While research has identified promising activity against targets like PAK1 and the EP4 receptor for the indazole-3-carboxamide class, the full spectrum of biological interactions for this specific molecule is not yet fully mapped. nih.govacs.org

Future research must focus on a more holistic characterization of its biological activity. This includes large-scale screening against diverse panels of proteins and cell lines to identify all potential on-target and off-target effects. A complete understanding of its mechanism of action requires moving beyond initial hit identification to detailed pharmacological and biochemical studies.

Furthermore, there is a continuous need to bridge the gap between computational predictions and experimental validation. researchgate.net While cheminformatics can suggest potential activities, these hypotheses must be rigorously tested in the laboratory. There also remains a need for the continued development of efficient, scalable, and sustainable synthetic methods to produce these compounds for further study. researchgate.net Addressing these gaps will provide a more complete picture of the therapeutic potential and potential liabilities of this compound and other related indazole derivatives, paving the way for their potential clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。